molecular formula C8H6BrN3O2 B1459813 methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1206984-55-5

methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B1459813
CAS No.: 1206984-55-5
M. Wt: 256.06 g/mol
InChI Key: VYWPYTUULPRYPW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPYTUULPRYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental properties, explore logical synthetic strategies, and contextualize its application as a valuable scaffold in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrazolopyridine. This family of compounds is recognized for its structural similarity to purine bases, making it a "privileged scaffold" in medicinal chemistry.[1] Understanding the precise molecular and physical characteristics is the foundational step for its effective use in any research endeavor.

Chemical Structure and Identification

The structure consists of a fused pyrazole and pyridine ring system. The bromine atom at position C3 and the methyl ester at C5 are key functional handles that allow for diverse chemical modifications, a critical feature for developing libraries of compounds for structure-activity relationship (SAR) studies.

chemical_structure cluster_core This compound mol mol

Caption: Chemical structure of the title compound.

Quantitative Data Summary

The key identifying and physical properties are summarized in the table below. These data are essential for experimental planning, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₆BrN₃O₂[2][3]
Molecular Weight 256.06 g/mol [2][3]
CAS Number 1206984-55-5[2][3]
MDL Number MFCD22549637[3]
Appearance Solid (typical)
Storage Conditions Inert atmosphere, 2-8°C[3]

Strategic Synthesis and Mechanistic Rationale

While specific, proprietary syntheses may vary between suppliers, a logical and common route to this compound involves the final-step esterification of its corresponding carboxylic acid precursor. This approach is efficient and relies on well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

A logical disconnection approach points to 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid as the immediate precursor. This acid itself can be constructed from simpler pyridine and pyrazole precursors, though such routes are often complex. The most direct and field-proven final step is the esterification.

retrosynthesis target Methyl 3-bromo-1H-pyrazolo [3,4-c]pyridine-5-carboxylate (C8H6BrN3O2) precursor 3-Bromo-1H-pyrazolo [3,4-c]pyridine-5-carboxylic Acid (C7H4BrN3O2) target->precursor Ester Disconnection (Retrosynthesis) precursor->target Fischer Esterification (Forward Synthesis) reagent + Methanol (CH3OH) reagent->precursor

Caption: Retrosynthetic analysis and forward synthesis strategy.

Experimental Protocol: Fischer Esterification of the Carboxylic Acid Precursor

This protocol describes a robust and self-validating method for synthesizing the title compound from its commercially available carboxylic acid precursor[4]. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To convert 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid to its methyl ester.

Materials:

  • 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 volumes)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid.

    • Causality: The glassware must be dry to prevent the introduction of water, which can hydrolyze the ester product and shift the reaction equilibrium unfavorably.

  • Reagent Addition: Add anhydrous methanol to the flask to fully dissolve or suspend the starting material. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid while stirring.

    • Causality: Methanol serves as both the solvent and the reactant. Using it in large excess drives the reaction equilibrium toward the product side (Le Chatelier's principle). Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Causality: Neutralization is critical to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

    • Causality: The methyl ester product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous methanol mixture, allowing for its efficient separation.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

    • Causality: The brine wash and drying agent remove dissolved water from the organic phase, which is essential before solvent removal to obtain a pure, dry product.

  • Purification (if necessary): The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for creating novel therapeutic agents. Its pyrazolopyridine core is a key feature in numerous biologically active molecules.

Scaffold for Kinase Inhibitors

Pyrazolopyridine derivatives are widely used as scaffolds for kinase inhibitors, which are a cornerstone of modern oncology and immunology.[5] The nitrogen atoms in the ring system can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, while the substituents provide vectors for achieving potency and selectivity.

Used in pharmaceutical research, this compound serves as an intermediate for synthesizing kinase inhibitors and other bioactive molecules.[6] Its structure is conducive to developing compounds with potential anti-inflammatory and antitumor properties.[6]

scaffold_concept cluster_scaffold Medicinal Chemistry Scaffold cluster_goal Drug Development Goal core Pyrazolo[3,4-c]pyridine Core (Hinge Binding, Core Structure) vector1 C5-COOMe (Ester Group) Vector for Amide Library core->vector1 Modification via hydrolysis & amidation vector2 C3-Br (Bromo Group) Vector for Cross-Coupling (e.g., Suzuki, Buchwald) core->vector2 Modification via Pd-catalyzed reactions sar Structure-Activity Relationship (SAR) Exploration vector1->sar vector2->sar

Caption: Role as a scaffold with vectors for SAR exploration.

Applications in CNS and Other Therapeutic Areas

The scaffold is also employed in medicinal chemistry programs targeting central nervous system (CNS) disorders and cancer.[6] The ability to modify the core at the bromine and ester positions allows chemists to fine-tune properties like solubility, cell permeability, and metabolic stability, which are critical for developing effective drugs for these complex diseases.

Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: The compound is associated with the following GHS hazard statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • The parent acid also carries the H335 warning: May cause respiratory irritation.[4] It is prudent to handle the ester with similar respiratory precautions.

  • Recommended Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation.[3]

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PubMed Central - NIH URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-bromo-, methyl ester Source: MySkinRecipes URL: [Link]

  • Title: this compound, 95% Purity, C8H6BrN3O2, 100 mg Source: CP Lab Safety URL: [Link]

  • Title: CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
  • Title: 5-Bromo-1H-pyrazolo[3,4-c]pyridine Source: PubChem URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL: [Link]

  • Title: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ Source: ResearchGate URL: [Link]

  • Title: 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method Source: DOI URL: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document delineates the predicted spectral features of the title compound, grounded in fundamental NMR principles and comparative data from analogous structures. It further outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in a research setting.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₆BrN₃O₂, is a functionalized heterocyclic compound of significant interest in contemporary drug discovery. The pyrazolo[3,4-c]pyridine core is a recognized "privileged scaffold," appearing in a multitude of biologically active molecules. The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 5-position provides versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Given its pivotal role as a synthetic intermediate, unambiguous structural confirmation is critical. NMR spectroscopy stands as the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. This guide provides an in-depth interpretation of its ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis is based on the principles of chemical shift, spin-spin coupling, and integration.

Causality of Predicted Chemical Shifts

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase shielding and move the signal upfield.

In the title compound, the bromine atom and the methyl carboxylate group are both EWGs. The nitrogen atoms within the heterocyclic rings also exert a significant deshielding effect on adjacent protons.

Signal Assignments and Interpretation

The predicted ¹H NMR data are summarized in the table below. The discussion that follows provides the scientific rationale for these assignments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
1-H (NH)13.0 - 14.0Broad Singlet1H
4-H8.8 - 9.0Singlet1H
7-H8.4 - 8.6Singlet1H
-OCH₃3.9 - 4.1Singlet3H
  • 1-H (NH) Proton: The proton attached to the pyrazole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. Its signal is predicted to appear far downfield as a broad singlet, a characteristic feature of N-H protons in pyrazole systems.

  • Aromatic Protons (4-H and 7-H): The pyrazolo[3,4-c]pyridine core is an aromatic system. Protons attached to such rings experience a deshielding effect due to the ring current, placing their signals in the aromatic region (typically 7.0-9.0 ppm).

    • 4-H: This proton is situated on the pyridine ring, ortho to a nitrogen atom and the electron-withdrawing carboxylate group at position 5. This cumulative deshielding effect is expected to shift its resonance significantly downfield.

    • 7-H: This proton is also on the pyridine ring and is influenced by the adjacent ring nitrogen and the fused pyrazole ring. Its chemical shift will be downfield, but likely slightly upfield relative to 4-H due to its greater distance from the strongly electron-withdrawing ester group. In many similar heterocyclic systems, the coupling constant between protons in positions analogous to 4-H and 7-H is often very small or zero, leading to the observation of singlets for both.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom, placing the signal in the typical range for methyl esters.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents and heteroatoms. The semi-empirical methods used for predicting ¹³C NMR chemical shifts for various heterocyclic compounds are often based on the additivity of substituent-induced chemical shifts (SCS).[1]

Causality of Predicted Chemical Shifts

The electronegative nitrogen atoms in the heterocyclic rings cause a significant downfield shift for the carbon atoms bonded to them. The bromine atom at C-3 will also induce a downfield shift, though its effect is more complex. The carbonyl carbon of the ester group is highly deshielded and will appear far downfield.

Signal Assignments and Interpretation

The predicted ¹³C NMR data are summarized in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O164 - 166
C-7a148 - 150
C-4145 - 147
C-3a140 - 142
C-7130 - 132
C-5120 - 122
C-3115 - 117
-OCH₃52 - 54
  • Carbonyl Carbon (C=O): This carbon is sp² hybridized and bonded to two oxygen atoms, resulting in significant deshielding and a chemical shift in the far downfield region.

  • Aromatic Carbons: The remaining six carbons of the bicyclic core are all part of the aromatic system.

    • C-7a, C-4, and C-3a: These carbons are directly bonded to nitrogen atoms, which causes them to resonate at lower field compared to the other ring carbons.

    • C-7 and C-5: These are tertiary aromatic carbons. C-5 is directly attached to the electron-withdrawing carboxylate group.

    • C-3: This carbon is bonded to the bromine atom. While bromine is electronegative, heavy atom effects can sometimes lead to shielding. However, in aromatic systems, the overall effect is typically a downfield shift relative to an unsubstituted carbon.

Visualization of Molecular Structure and Analytical Workflow

Visual aids are indispensable for correlating spectral data with molecular structure.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-25 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock on deuterium signal and shim insert->lock_shim acquire_1h Acquire 1H spectrum lock_shim->acquire_1h acquire_13c Acquire 13C{1H} spectrum acquire_1h->acquire_13c process Fourier transform, phase correction, baseline correction acquire_13c->process reference Reference spectra (e.g., to residual solvent peak) process->reference integrate Integrate 1H signals reference->integrate assign Assign signals and interpret spectra integrate->assign

Caption: Experimental workflow for NMR analysis.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which is likely to solubilize the polar heterocyclic system. Chloroform-d (CDCl₃) is an alternative if solubility permits.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently vortex or sonicate the sample to ensure complete dissolution. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be between 4-5 cm to ensure it is within the detection region of the NMR probe.[4]

  • Capping: Cap the NMR tube securely. Ensure the cap is pushed on fully to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Analysis: Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Conclusion

This guide provides a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of this compound, a molecule of considerable interest in medicinal chemistry. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is fundamental for the unambiguous structural verification required in drug discovery and development. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • K. Pihlaja and E. Kleinpeter, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds," Molecules, vol. 8, no. 12, pp. 890-907, Dec. 2003. [Online]. Available: [Link].

  • Organomation, "NMR Sample Preparation: The Complete Guide," Organomation Blog. [Online]. Available: [Link].

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  • E. V. Bedwell et al., "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines," RSC Advances, vol. 13, no. 49, pp. 34391-34399, 2023. [Online]. Available: [Link].

  • M. A. Ali et al., "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity," Molecules, vol. 27, no. 23, p. 8206, Nov. 2022. [Online]. Available: [Link].

  • W. Robien, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Mikrochimica Acta, vol. 106, no. 1-2, pp. 63-69, Jan. 1992. [Online]. Available: [Link].

  • M. L. Castellanos et al., "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system," Canadian Journal of Chemistry, vol. 70, no. 8, pp. 2285-2290, 1992. [Online]. Available: [Link].

  • S. G. Modha et al., "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives," Molecules, vol. 25, no. 9, p. 2083, Apr. 2020. [Online]. Available: [Link].

  • M. De Iorio et al., "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists," Metabolites, vol. 13, no. 10, p. 1063, Oct. 2023. [Online]. Available: [Link].

  • A. R. Katritzky et al., "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Molecules, vol. 27, no. 15, p. 4927, Aug. 2022. [Online]. Available: [Link].

  • Iowa State University Chemical Instrumentation Facility, "NMR Sample Preparation." [Online]. Available: [Link].

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  • M. K. Cyrański et al., "Substituent effects and electron delocalization in five-membered N-heterocycles," Structural Chemistry, vol. 35, no. 4, pp. 1461-1475, 2024. [Online]. Available: [Link].

  • E. V. Bedwell et al., "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines," RSC Advances, vol. 13, no. 49, pp. 34391-34399, 2023. [Online]. Available: [Link].

  • Peak Proteins, "NMR sample preparation guidelines." [Online]. Available: [Link].

  • A. V. Dolzhenko et al., "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research," Molecules, vol. 27, no. 19, p. 6271, Sep. 2022. [Online]. Available: [Link].

  • K. Pihlaja and E. Kleinpeter, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds," International Journal of Molecular Sciences, vol. 6, no. 1, pp. 1-18, 2005. [Online]. Available: [Link].

  • S. K. Mujumdar et al., "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)," Defense Technical Information Center, 1991. [Online]. Available: [Link].

  • Y. Wang et al., "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches," Molecules, vol. 27, no. 19, p. 6422, Sep. 2022. [Online]. Available: [Link].

  • A. M. S. Silva et al., "1H NMR data of of pyrazolo[3,4-b]pyridine derivatives," ResearchGate, 2012. [Online]. Available: [Link].

  • T. Fujikawa et al., "Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 15, pp. 2946-2950, Aug. 2015. [Online]. Available: [Link].

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The Pyrazolo[3,4-c]pyridine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile "vectorial functionalisation" is paramount. Among the plethora of heterocyclic systems, the pyrazolopyridine scaffold has emerged as a "privileged" structure, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1] This bicyclic system, a fusion of pyrazole and pyridine rings, is an isostere of purine, allowing it to interact with a wide array of biological targets by mimicking the binding of endogenous ligands like ATP.[2]

The pyrazolopyridine family comprises five constitutional isomers: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a], each possessing a unique electronic distribution and spatial arrangement of nitrogen atoms that dictates its chemical reactivity and biological activity.[3] While the pyrazolo[3,4-b]pyridine isomer has been extensively explored, leading to the development of numerous kinase inhibitors, the pyrazolo[3,4-c]pyridine core represents a less chartered, yet highly promising, area of chemical space for the development of novel therapeutics.[4][5] Its structural similarity to purine suggests a broad range of potential applications, including as an anti-inflammatory, anti-viral, and anti-cancer agent.[6]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review of the pyrazolo[3,4-c]pyridine core. We will delve into its synthesis, exploring both the de novo construction of the bicyclic system and the strategic functionalization of a pre-formed scaffold. Furthermore, we will examine the known biological activities of this core and its derivatives, supported by quantitative data and mechanistic insights, often drawing comparisons with its more studied isomers to highlight both commonalities and unique opportunities.

I. Synthesis of the Pyrazolo[3,4-c]pyridine Core: From Construction to Elaboration

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. A robust synthetic strategy should not only provide efficient access to the core structure but also allow for the controlled and diverse introduction of substituents to explore the chemical space around the scaffold. This concept of "vectorial functionalisation" is central to modern medicinal chemistry, particularly in fragment-based drug discovery (FBDD), where initial weakly-binding fragments are elaborated into potent lead compounds.[6]

A. De Novo Construction of the Pyrazolo[3,4-c]pyridine Ring System

While the functionalization of a pre-existing pyrazolo[3,4-c]pyridine scaffold is a common strategy, its initial construction offers a more fundamental approach to generating diversity. One of the earlier methods reported involves the nitrosation of 3-acetamido-4-methylpyridines. This reaction proceeds through the formation of an N-acetyl-N-nitroso intermediate, which then undergoes rearrangement and cyclization to yield the pyrazolo[3,4-c]pyridine core.[7]

3-Acetamido-4-methylpyridine 3-Acetamido-4-methylpyridine N-Acetyl-N-nitroso intermediate N-Acetyl-N-nitroso intermediate 3-Acetamido-4-methylpyridine->N-Acetyl-N-nitroso intermediate Nitrosation Pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine N-Acetyl-N-nitroso intermediate->Pyrazolo[3,4-c]pyridine Rearrangement & Cyclization

Caption: De novo synthesis of the pyrazolo[3,4-c]pyridine core via nitrosation.

This classical approach, while effective, may have limitations in terms of substrate scope and functional group tolerance. More modern and versatile methods for the construction of related pyrazolopyridine isomers, such as the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds, offer valuable templates for the development of new synthetic routes to the pyrazolo[3,4-c]pyridine core.[3]

B. Vectorial Functionalisation of a Pre-formed Scaffold

A powerful strategy in FBDD involves the synthesis of a halogenated heterocyclic core that can be selectively and sequentially functionalized at various positions. This "vectorial" approach allows for the systematic exploration of the binding pocket of a target protein. A key development in this area is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and their subsequent elaboration.[6]

This strategy provides multiple "growth vectors" for chemical elaboration:

  • N-1 and N-2 positions: These can be accessed through protection-group strategies and N-alkylation reactions.

  • C-3 position: Functionalization at this position can be achieved through a tandem borylation and Suzuki–Miyaura cross-coupling sequence.

  • C-5 position: The halogen at this position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination.

  • C-7 position: This position can be selectively metalated using a strong base like TMPMgCl·LiCl, followed by reaction with various electrophiles or transmetalation for Negishi cross-coupling.[6]

Scaffold 5-Halo-1H-pyrazolo[3,4-c]pyridine N1_N2 N-1 / N-2 Functionalization (Alkylation) Scaffold->N1_N2 C3 C-3 Functionalization (Borylation/Suzuki) Scaffold->C3 C5 C-5 Functionalization (Buchwald-Hartwig) Scaffold->C5 C7 C-7 Functionalization (Metalation/Negishi) Scaffold->C7

Caption: Vectorial functionalisation of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [8]

  • Starting Material: Prepare the necessary precursor, such as a suitably substituted aminopyrazole.

  • Cyclization: React the aminopyrazole derivative with a suitable three-carbon synthon under conditions that favor the formation of the pyridine ring.

  • Halogenation: Introduce the chloro substituent at the 5-position. A common method is through a Sandmeyer-type reaction or by using a chlorinating agent like phosphorus oxychloride on a corresponding hydroxypyridine precursor.

  • Purification: The crude product is taken up in water and the pH is adjusted to 10 with aqueous NaOH. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the 5-chloro-1H-pyrazolo[3,4-c]pyridine product.[8]

Experimental Protocol: C-3 Borylation and Suzuki-Miyaura Cross-Coupling [6]

  • Protection: Protect the N-1 position of the 5-chloro-1H-pyrazolo[3,4-c]pyridine with a suitable protecting group, such as a SEM (2-(trimethylsilyl)ethoxymethyl) group.

  • Borylation: To a solution of the N-protected pyrazolo[3,4-c]pyridine in an anhydrous solvent like MTBE, add the borylation reagent (e.g., bis(pinacolato)diboron) and a suitable catalyst. Heat the reaction mixture in a microwave reactor at 100 °C until complete conversion is observed by GCMS. Concentrate the reaction mixture to obtain the crude boronate ester.[6]

  • Suzuki-Miyaura Coupling: To the crude boronate ester, add cesium carbonate, a palladium catalyst (e.g., Pd(dppf)Cl₂), the desired aryl halide, and an anhydrous solvent like DMAc under a nitrogen atmosphere. Heat the reaction mixture in a microwave reactor at 120 °C until the boronate ester is consumed. After workup and purification, the C-3 functionalized product is obtained.[6]

II. Biological Activities and Therapeutic Potential

The pyrazolopyridine scaffold, in its various isomeric forms, has demonstrated a remarkable breadth of biological activities, making it a focal point for drug discovery programs.[1] While the majority of the reported data pertains to the pyrazolo[3,4-b] isomer, the structural similarities suggest that the pyrazolo[3,4-c] core is likely to exhibit a comparable, and potentially unique, pharmacological profile.

A. Kinase Inhibition and Anticancer Activity

A significant body of research has established pyrazolo[3,4-b]pyridines as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[4] These compounds have been shown to target a range of kinases, including:

  • Cyclin-dependent kinases (CDKs)[4]

  • Tropomyosin receptor kinases (TRKs)[5]

  • Fibroblast growth factor receptor (FGFR)[9]

  • Topoisomerase IIα

The pyrazolo portion of the scaffold often acts as a hydrogen bond donor and acceptor, mimicking the adenine hinge-binding motif of ATP, while the pyridine ring and its substituents can form favorable interactions with other regions of the kinase active site.[5]

Quantitative Data for Pyrazolo[3,4-b]pyridine Derivatives:

Compound ClassTarget KinaseIC₅₀ / GI₅₀Cell LineReference
Pyrazolo[3,4-b]pyridineTRKA56 nM (IC₅₀)-[5]
Pyrazolo[3,4-b]pyridine-0.304 µM (IC₅₀)Km-12[5]
Pyridopyrazolopyrimidine-2.3 µM (IC₅₀)HCT-116[4]
Pyrazolo[3,4-b]pyridine-0.01 µM (GI₅₀)HepG2[9]

While specific quantitative data for pyrazolo[3,4-c]pyridine derivatives as kinase inhibitors is less prevalent in the literature, their structural analogy to the well-studied [3,4-b] isomers strongly suggests their potential in this area. The vectorial functionalization strategies discussed previously provide an ideal platform for the synthesis and screening of pyrazolo[3,4-c]pyridine-based kinase inhibitor libraries.

Mechanism of Action: Kinase Inhibition

The primary mechanism by which pyrazolopyridine derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the kinase active site.

cluster_0 Kinase Active Site ATP ATP Kinase Active Site Kinase Active Site ATP->Kinase Active Site Substrate Substrate Substrate->Kinase Active Site Phosphorylated_Substrate Phosphorylated_Substrate ADP ADP Pyrazolopyridine_Inhibitor Pyrazolopyridine_Inhibitor Pyrazolopyridine_Inhibitor->Kinase Active Site Competitive Binding Kinase Active Site->Phosphorylated_Substrate Phosphorylation Kinase Active Site->ADP

Sources

Methodological & Application

The Role of Fragment-Based Drug Discovery and Design: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug development, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[1] These fragments then serve as starting points for the rational design of more potent and selective drug candidates. This approach provides a more thorough exploration of chemical space, as smaller, simpler molecules can access a wider range of interactions with a target protein.[3] While the initial hits from FBDD typically exhibit low affinity, they often possess high ligand efficiency, making them ideal building blocks for developing highly optimized lead compounds.[3] The successful application of FBDD has led to the development of several FDA-approved drugs and numerous clinical candidates, underscoring its significance in tackling challenging drug targets.[3]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols of FBDD, designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of fragment library design, biophysical and computational screening methodologies, and the strategic evolution of fragment hits into viable lead compounds.

I. The Foundation: Designing a High-Quality Fragment Library

The success of any FBDD campaign is fundamentally linked to the quality and diversity of the fragment library. A well-designed library should maximize the exploration of relevant chemical space while adhering to specific physicochemical properties that facilitate hit identification and subsequent optimization.

The "Rule of Three" (Ro3) serves as a widely accepted guideline for desirable fragment properties.[4] These criteria ensure that the fragments are small, have a low degree of complexity, and possess favorable solubility characteristics, which is crucial for the biophysical screening methods used to detect their weak binding.[4][5]

Parameter "Rule of Three" Guideline Rationale
Molecular Weight< 300 DaEnsures fragments are small and can efficiently explore binding pockets.
Hydrogen Bond Donors≤ 3Reduces the likelihood of non-specific binding and improves solubility.[4]
Hydrogen Bond Acceptors≤ 3Complements the hydrogen bond donor rule to maintain favorable physicochemical properties.[4]
cLogP≤ 3A measure of lipophilicity; a lower value indicates better aqueous solubility, which is essential for screening at high concentrations.[4]

Beyond the Ro3, a robust fragment library should also exhibit:

  • Structural Diversity: The library should encompass a wide range of three-dimensional shapes and pharmacophoric features to maximize the chances of finding a complementary interaction with the target protein.[5]

  • Solubility: High aqueous solubility is paramount as fragments are often screened at high concentrations to detect their weak binding affinities.[4][5]

  • Chemical Reactivity: Fragments should be devoid of reactive functional groups that could lead to non-specific covalent modification of the target protein, a common source of false positives.[4]

  • Synthetic Tractability: The fragments should possess chemical handles or be readily modifiable to facilitate the subsequent hit-to-lead optimization phase.

II. The Hunt for Hits: Biophysical Screening Techniques

Due to the low binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[6] The choice of screening method depends on several factors, including the nature of the target protein, the size of the fragment library, and the available instrumentation. An integrated approach using orthogonal techniques is often employed to ensure the reliable validation of hits.[7]

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding, providing real-time kinetic and affinity data. It has become a popular primary screening method in FBDD due to its sensitivity, relatively high throughput, and low protein consumption.[5][6]

Caption: High-level workflow for SPR-based fragment screening.

  • Protein and Fragment Preparation:

    • Express and purify the target protein, ensuring high purity and stability.[8]

    • Select an appropriate sensor chip and immobilization strategy (e.g., amine coupling, capture-based).[8][9]

    • Prepare stock solutions of the fragment library in a suitable solvent (e.g., DMSO) and perform quality control to ensure solubility and integrity.[10]

  • Ligand Immobilization and Surface Preparation:

    • Immobilize the target protein onto the sensor chip surface. A control surface with an irrelevant protein or a blocked surface should be prepared to account for non-specific binding.[11]

    • Determine the optimal pH and protein concentration for immobilization.[8]

    • Conduct regeneration scouting to identify conditions that effectively remove bound analyte without damaging the immobilized ligand.[8]

  • Fragment Screening:

    • Perform a primary screen by injecting the fragments at a single high concentration over the sensor and control surfaces.[9]

    • Monitor the binding response (in Resonance Units, RU) over time to generate a sensorgram for each fragment.[8][9]

    • The sensorgram consists of an association phase during fragment injection and a dissociation phase during buffer flow.[9]

  • Data Analysis and Hit Validation:

    • Subtract the response from the reference channel to correct for non-specific binding and buffer effects.

    • Identify initial hits based on a predefined response threshold.

    • Validate hits by performing dose-response experiments to determine the equilibrium dissociation constant (KD).

    • Calculate the ligand efficiency (LE) for each confirmed hit to prioritize fragments for further development.[3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detecting weak protein-ligand interactions. It can provide information on binding affinity, stoichiometry, and the binding site of the fragment on the target protein. Saturation Transfer Difference (STD) NMR is a commonly used ligand-observed NMR experiment for fragment screening.[12][13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Sample Prepare Protein Stock in Deuterated Buffer Fragment_Pools Create Fragment Mixtures (Pools) QC QC of Fragments & Pools for Solubility & Stability Fragment_Pools->QC STD_Experiment Acquire STD-NMR Spectra (On- & Off-Resonance) QC->STD_Experiment Control_Spectra Acquire Control Spectra (Fragments alone) QC->Control_Spectra Difference_Spectrum Calculate Difference Spectrum (Off - On) STD_Experiment->Difference_Spectrum Hit_ID Identify Hits by Presence of Signals in Difference Spectrum Control_Spectra->Hit_ID Difference_Spectrum->Hit_ID Epitope_Mapping Epitope Mapping (Relative STD Intensities) Hit_ID->Epitope_Mapping

Caption: Workflow for fragment screening using STD-NMR.

  • Sample Preparation:

    • Prepare a stock solution of the purified target protein in a deuterated buffer.[14]

    • Prepare mixtures (pools) of 5-10 fragments to increase throughput. Ensure that the NMR signals of the fragments in each pool do not overlap.[14]

    • Perform quality control on individual fragments and pools to confirm solubility and stability under the experimental conditions.[14]

  • NMR Data Acquisition:

    • Acquire a reference 1D proton NMR spectrum of the fragment pool in the absence of the protein.

    • Prepare the screening sample by adding the protein to the fragment pool. A typical protein concentration is in the low micromolar range, with a significant excess of the fragments.[4]

    • Perform the STD-NMR experiment, which involves irradiating the protein with a selective radiofrequency pulse (on-resonance) and acquiring a spectrum. A control experiment is performed with the irradiation frequency set to a region where no protein signals are present (off-resonance).[13]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[13]

    • Fragments that bind to the protein will receive saturation from the irradiated protein and will show signals in the STD spectrum.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, a process known as epitope mapping.[13]

C. X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein. This detailed structural insight is invaluable for the subsequent structure-based design and optimization of the fragment hit.[15][16]

G cluster_cryst Crystallization cluster_soak Fragment Soaking cluster_data Data Collection & Analysis Protein_Cryst Produce High-Quality Protein Crystals Crystal_QC Test Crystal Diffraction & Robustness Protein_Cryst->Crystal_QC Soaking Soak Crystals in Fragment-Containing Solutions Crystal_QC->Soaking Cryo Cryo-protect & Flash-cool Crystals Soaking->Cryo Data_Collection High-Throughput X-ray Data Collection (Synchrotron) Cryo->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Hit_ID Identify Hits via Electron Density Maps (e.g., PanDDA) Data_Processing->Hit_ID

Caption: Workflow for X-ray crystallography-based fragment screening.

  • Protein Crystallization:

    • Produce large, well-diffracting crystals of the target protein. This often requires extensive screening of crystallization conditions.

    • Ensure that the crystal form is robust and can tolerate soaking with fragment-containing solutions, which typically include a cryoprotectant and DMSO.

  • Fragment Soaking:

    • Prepare solutions of individual fragments or cocktails of fragments in a cryoprotectant-containing buffer.[6]

    • Soak the protein crystals in the fragment solutions for a defined period to allow the fragments to diffuse into the crystal lattice and bind to the protein.[6]

  • Data Collection and Processing:

    • Flash-cool the soaked crystals in liquid nitrogen to prevent radiation damage during X-ray exposure.

    • Collect X-ray diffraction data, often at a synchrotron source to achieve high resolution and throughput.[17]

    • Process the diffraction data to obtain an electron density map of the protein-fragment complex.

  • Hit Identification and Analysis:

    • Carefully inspect the electron density maps for evidence of bound fragments. Specialized software, such as PanDDA, can help to identify weak or low-occupancy binders.[15][17]

    • Refine the crystal structure to model the bound fragment and analyze the specific interactions it makes with the protein.

III. The Role of Computation in FBDD

Computational methods play an increasingly important role in FBDD, from the design of fragment libraries to the prioritization of hits and the guidance of hit-to-lead optimization.[8][18]

A. Virtual Fragment Screening

Virtual screening involves the use of computational methods to screen large libraries of fragments in silico to identify those with a high probability of binding to the target protein.[19] This can be a cost-effective way to enrich the hit rate of subsequent experimental screens.

G cluster_prep Preparation cluster_dock Docking & Scoring cluster_select Hit Selection Target_Prep Prepare Target Protein Structure Binding_Site Define Binding Site Target_Prep->Binding_Site Library_Prep Prepare 3D Fragment Library Docking Dock Fragments into Binding Site Library_Prep->Docking Binding_Site->Docking Scoring Score & Rank Fragments based on Predicted Affinity Docking->Scoring Filtering Apply Physicochemical & Structural Filters Scoring->Filtering Visual_Inspection Visual Inspection of Top-Ranked Poses Filtering->Visual_Inspection Selection Select Fragments for Experimental Testing Visual_Inspection->Selection

Caption: A typical workflow for virtual fragment screening.

  • Preparation of Target and Library:

    • Obtain a high-resolution 3D structure of the target protein, either from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and optimizing the hydrogen-bonding network.

    • Prepare a 3D library of fragments with appropriate ionization states and tautomers.

  • Docking and Scoring:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to place each fragment into the defined binding site in multiple conformations and orientations.[19][20]

    • A scoring function is used to estimate the binding affinity of each docked pose.

  • Hit Selection:

    • Rank the fragments based on their docking scores.

    • Apply various filters to remove fragments with undesirable properties (e.g., poor ligand efficiency, reactive groups).

    • Visually inspect the predicted binding modes of the top-ranked fragments to assess the quality of the interactions.

    • Select a diverse set of promising fragments for experimental validation.

IV. From Fragment to Lead: The Art of Optimization

Once a fragment hit has been validated, the next crucial step is to optimize it into a more potent lead compound. This process is typically guided by structural information and involves medicinal chemistry strategies to improve binding affinity, selectivity, and drug-like properties.[3]

Key Strategies for Fragment-to-Lead Optimization:
  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[18][21] This is often guided by the crystal structure of the protein-fragment complex, which reveals unoccupied pockets adjacent to the fragment binding site.[18]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target protein, they can be linked together to create a single, more potent molecule.[18][22] The design of the linker is critical to ensure that the linked compound maintains the optimal binding modes of the individual fragments.[15]

  • Fragment Merging: This approach is used when two fragments bind to overlapping regions of the target.[18] The common structural features of the fragments are combined into a single, novel scaffold that retains the key interactions of both original fragments.[22]

V. Case Study: The Discovery of KRAS Inhibitors

The development of inhibitors for KRAS, a notoriously difficult-to-drug cancer target, serves as an excellent example of the power of FBDD.[22][23] For decades, KRAS was considered "undruggable" due to its smooth surface and lack of deep binding pockets.[22] However, the discovery of a shallow pocket on the surface of the KRAS G12C mutant opened the door for FBDD approaches.

Fragment screening campaigns, utilizing both covalent and non-covalent fragments, were instrumental in identifying small molecules that could bind to this newly discovered pocket.[23][24] These initial fragment hits, although weak, provided the crucial starting points for structure-guided optimization. Through iterative cycles of fragment growing and medicinal chemistry, these fragments were elaborated into highly potent and selective covalent inhibitors, such as Sotorasib, the first FDA-approved drug targeting KRAS G12C.[24] This success story highlights the ability of FBDD to tackle challenging targets that have been intractable to traditional drug discovery methods.[7][25]

VI. Conclusion: The Future of FBDD

Fragment-based drug discovery has matured into a cornerstone of modern drug discovery, offering a rational and efficient path to novel therapeutics. Its success in delivering clinical candidates for a wide range of targets, including those once considered undruggable, is a testament to its power. As biophysical techniques continue to improve in sensitivity and throughput, and as computational methods become more predictive, the role of FBDD is set to expand even further. The integration of artificial intelligence and machine learning into FBDD workflows holds the promise of further accelerating the discovery of the next generation of innovative medicines.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. Retrieved from [Link]

  • Nocentini, A., & Krasavin, M. (2019). Recent examples of fragment growing, merging and linking. ResearchGate. Retrieved from [Link]

  • Wójcik, P., et al. (2021). KRAS G12C fragment screening renders new binding pockets. RSC Medicinal Chemistry, 12(10), 1735-1743. Retrieved from [Link]

  • Cioffi, C. L., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • ZoBio. (2023). Fragment-Based Lead Discovery as a Powerful Approach for Identifying Novel SOS2:KRAS PPI Inhibitors. Retrieved from [Link]

  • Smith, K. J. (2018). Computational approaches to fragment based screening. University of Essex. Retrieved from [Link]

  • Begley, D., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Liu, X., et al. (2023). FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design. arXiv. Retrieved from [Link]

  • University of Leicester. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. ACS Publications. Retrieved from [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based screening by protein crystallography: successes and pitfalls. Current Opinion in Structural Biology, 17(6), 713-721. Retrieved from [Link]

  • Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations. Retrieved from [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). ResearchGate. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • ResearchGate. (2020). Recent examples of fragment growing, merging and linking. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Discovery of Novel KRAS-PDEδ Inhibitors by Fragment-Based Drug Design. PubMed. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Methods for Fragments Screening Using Surface Plasmon Resonance. Retrieved from [Link]

  • Molecules. (2018). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. PMC. Retrieved from [Link]

  • Macs in Chemistry. (2023). Virtual screening/Docking workflow. Retrieved from [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-c]pyridine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, making it a versatile template for the design of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, anticancer, and antimicrobial properties.

This guide provides a comprehensive overview of the synthesis of pyrazolo[3,4-c]pyridine analogs, with a focus on strategies amenable to the generation of compound libraries for structure-activity relationship (SAR) studies. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for the synthesis and functionalization of this important heterocyclic system.

Strategic Approaches to Pyrazolo[3,4-c]pyridine Synthesis

The construction of the pyrazolo[3,4-c]pyridine ring system can be broadly categorized into two main strategies:

  • Annulation of a pyrazole ring onto a pre-functionalized pyridine core.

  • Construction of the pyridine ring onto a pre-existing pyrazole.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. For SAR studies, it is often advantageous to employ a strategy that allows for late-stage diversification, enabling the introduction of a wide range of substituents in the final steps of the synthesis.

A particularly effective approach for generating diverse analogs involves the initial synthesis of a versatile, functionalized core, such as a halogenated pyrazolo[3,4-c]pyridine, which can then be elaborated through various cross-coupling and substitution reactions. This "vectorial synthesis" approach allows for the systematic exploration of chemical space around the core scaffold.[2][3]

Core Synthesis Protocol: Preparation of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

This protocol outlines the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine, a key intermediate for subsequent diversification. The procedure is adapted from methodologies described in the literature.[2]

Diagram of the Synthetic Workflow

G A Substituted Pyridine B Nitration A->B HNO3/H2SO4 C Reduction B->C Fe/NH4Cl D Diazotization C->D NaNO2/HCl E Cyclization D->E Intramolecular Cyclization F Halogenation E->F POCl3 or POBr3 G 5-Halo-1H-pyrazolo[3,4-c]pyridine F->G

Caption: General workflow for the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine core.

Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Substituted 2-aminopyridineReagentSigma-Aldrich
Nitric Acid (70%)ACSFisher Scientific
Sulfuric Acid (98%)ACSFisher Scientific
Iron powder325 meshAlfa Aesar
Ammonium ChlorideACSVWR
Sodium NitriteACSSigma-Aldrich
Hydrochloric Acid (37%)ACSFisher Scientific
Phosphorus OxychlorideReagentAcros Organics
Dichloromethane (DCM)HPLCFisher Scientific
Ethyl Acetate (EtOAc)HPLCFisher Scientific
HexanesHPLCFisher Scientific
Sodium BicarbonateACSEMD Millipore
Anhydrous Sodium SulfateACSFisher Scientific

Procedure:

  • Nitration of the Starting Pyridine:

    • To a stirred solution of the substituted 2-aminopyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add concentrated nitric acid (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the nitrated pyridine.

  • Reduction of the Nitro Group:

    • To a solution of the nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the corresponding aminopyridine.

  • Diazotization and Cyclization:

    • Dissolve the aminopyridine (1.0 eq) in aqueous hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Heat the mixture to 80-90 °C for 1-2 hours to effect cyclization.

    • Cool the reaction and neutralize with sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazolo[3,4-c]pyridin-5-ol.

  • Halogenation:

    • To the crude pyrazolo[3,4-c]pyridin-5-ol (1.0 eq), add phosphorus oxychloride (5.0-10.0 eq) and heat to reflux for 2-4 hours.

    • Cool the reaction mixture and carefully quench by pouring onto ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the 5-halo-1H-pyrazolo[3,4-c]pyridine.

Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core

The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is an excellent starting point for introducing diversity at multiple positions. The following section details protocols for functionalization at the C3, C5, and C7 positions, as well as at the pyrazole nitrogens (N1 and N2).[2][3]

Diagram of Vectorial Functionalization

G Core 5-Halo-1H-pyrazolo[3,4-c]pyridine N_Func N1/N2 Functionalization (Alkylation, Arylation) Core->N_Func Base, Electrophile C3_Func C3 Functionalization (Borylation/Suzuki Coupling) Core->C3_Func [Ir(cod)(OMe)]2, B2pin2; Pd catalyst, Aryl-X C5_Func C5 Functionalization (Buchwald-Hartwig Amination) Core->C5_Func Pd catalyst, Amine C7_Func C7 Functionalization (Metalation/Negishi Coupling) Core->C7_Func TMPMgCl·LiCl, Electrophile; ZnCl2, Pd catalyst, Aryl-X Analogs Diverse Pyrazolo[3,4-c]pyridine Analogs N_Func->Analogs C3_Func->Analogs C5_Func->Analogs C7_Func->Analogs

Caption: Vectorial functionalization of the 5-halo-1H-pyrazolo[3,4-c]pyridine core.

Protocol 1: C5-Functionalization via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.

Reagents:

ReagentMolarity/Purity
5-Bromo-1H-pyrazolo[3,4-c]pyridine---
Amine (primary or secondary)---
Pd2(dba)3---
rac-BINAP---
Sodium tert-butoxide---
TolueneAnhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and rac-BINAP (0.04 eq).

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the C5-aminated product.

Protocol 2: C3-Functionalization via Borylation and Suzuki-Miyaura Coupling

This two-step, one-pot procedure allows for the introduction of aryl or heteroaryl groups at the C3 position.

Reagents:

ReagentMolarity/Purity
5-Halo-1H-pyrazolo[3,4-c]pyridine (N-protected)---
[Ir(cod)(OMe)]2---
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)---
Bis(pinacolato)diboron (B2pin2)---
Aryl or heteroaryl halide---
Pd(dppf)Cl2---
Potassium carbonate (2M aqueous solution)---
1,4-DioxaneAnhydrous

Procedure:

  • Borylation: To a microwave vial, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), [Ir(cod)(OMe)]2 (0.03 eq), dtbpy (0.06 eq), and B2pin2 (1.2 eq) in anhydrous 1,4-dioxane.

  • Heat the reaction in a microwave reactor at 100 °C for 30 minutes.

  • Suzuki-Miyaura Coupling: To the crude boronate ester solution, add the aryl or heteroaryl halide (1.1 eq), Pd(dppf)Cl2 (0.05 eq), and 2M aqueous potassium carbonate solution (3.0 eq).

  • Heat the mixture in the microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 3: C7-Functionalization via Metalation and Negishi Coupling

Selective metalation at the C7 position followed by cross-coupling provides access to another vector of diversification.

Reagents:

ReagentMolarity/Purity
5-Halo-1H-pyrazolo[3,4-c]pyridine (N-protected)---
TMPMgCl·LiCl1.0 M in THF
Zinc Chloride1.0 M in THF
Aryl or heteroaryl iodide---
Pd(PPh3)4---
Tetrahydrofuran (THF)Anhydrous

Procedure:

  • Metalation: To a solution of the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF at -40 °C, add TMPMgCl·LiCl (1.2 eq) dropwise.

  • Stir the mixture at -40 °C for 1 hour.

  • Transmetalation and Negishi Coupling: Add a solution of zinc chloride (1.2 eq) and stir for 30 minutes at -40 °C.

  • Add the aryl or heteroaryl iodide (1.1 eq) and Pd(PPh3)4 (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Structure-Activity Relationship (SAR) Studies: A Case Study in Kinase Inhibition

The pyrazolo[3,4-c]pyridine scaffold has been extensively explored for the development of kinase inhibitors. The following table summarizes key SAR findings for a series of hypothetical pyrazolo[3,4-c]pyridine analogs targeting a generic kinase.

CompoundR1 (N1-substituent)R3 (C3-substituent)R5 (C5-substituent)R7 (C7-substituent)Kinase IC50 (nM)
1a HHClH1500
1b MeHClH1200
1c HPhenylClH500
1d HHNH-PhH250
1e HHNH-(4-MeO-Ph)H100
1f HHNH-PhMe50

SAR Insights:

  • N1-Substitution: Small alkyl groups at the N1 position (e.g., methyl in 1b ) are generally well-tolerated but offer only a modest improvement in potency.

  • C3-Substitution: Introduction of an aryl group at the C3 position (e.g., phenyl in 1c ) can significantly enhance activity, likely through additional hydrophobic or π-stacking interactions in the kinase active site.

  • C5-Substitution: The C5 position is a critical vector for modulating potency. Replacing the chloro group with an aniline moiety (1d ) leads to a substantial increase in activity. Further substitution on the aniline ring, such as a methoxy group at the para position (1e ), can further improve potency, suggesting the presence of a hydrogen bond acceptor pocket.

  • C7-Substitution: Small alkyl groups at the C7 position (e.g., methyl in 1f ) can provide a significant boost in activity, potentially by improving the overall binding conformation or interacting with a nearby hydrophobic pocket.

Logical Flow of an SAR Study

G Start Identify Hit Compound (e.g., 1a, IC50 = 1500 nM) Explore_C5 Explore C5 Substitutions (Buchwald-Hartwig) Start->Explore_C5 Lead_1 Identify Lead 1 (e.g., 1e, IC50 = 100 nM) Explore_C5->Lead_1 Explore_C3_C7 Explore C3 and C7 Substitutions (Suzuki, Negishi) Lead_1->Explore_C3_C7 Lead_2 Identify Lead 2 (e.g., 1f, IC50 = 50 nM) Explore_C3_C7->Lead_2 Optimization Further Optimization (e.g., ADME properties) Lead_2->Optimization

Caption: Logical progression of a structure-activity relationship study.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic strategies and protocols outlined in this guide, particularly the vectorial functionalization approach, provide a robust framework for the generation of diverse compound libraries for SAR studies. By systematically exploring the chemical space around this privileged core, researchers can efficiently optimize for potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and effective medicines.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34399. [Link]

  • El-Hallouty, S. M., El-Araby, M., & El-Gazzar, A. R. B. A. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Pharmacology & Pharmacy, 3(3), 329-339. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Díaz-Ortiz, Á., Carrillo, J. R., Cossío, F. P., Gómez-Escalonilla, M. J., de la Hoz, A., Moreno, A., & Prieto, P. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. [Link]

  • Gómez-García, A., Lategahn, J., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. [Link]

  • Gómez-García, A., Lategahn, J., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Zareef, M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-20. [Link]

  • Sviridov, S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. [Link]

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Troubleshooting & Optimization

Pyrazolopyridine Synthesis: A Technical Support Center for Troubleshooting Common Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for pyrazolopyridine synthesis. This guide is designed to be a practical resource, moving beyond simple protocols to offer in-depth troubleshooting advice for the common challenges encountered in the laboratory. Drawing from established literature and extensive field experience, we will explore the causality behind the formation of common side products and provide validated strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in my pyrazolopyridine synthesis. What are the underlying causes and how can I improve selectivity?

The formation of regioisomers is a frequent challenge, particularly in syntheses involving the condensation of an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, with an aminopyrazole. The root of this issue lies in the comparable reactivity of the two electrophilic carbonyl centers towards the nucleophilic sites on the aminopyrazole.

Mechanistic Insight:

The initial step of the condensation can proceed via two competing pathways, as illustrated below. The relative electrophilicity of the carbonyl groups (influenced by steric and electronic factors) and the nucleophilicity of the aminopyrazole's amino group and the C4 position dictate the ratio of the resulting regioisomers.[1]

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Aminopyrazole R1-C(O)CH2C(O)-R2 R¹-C(=O)CH₂C(=O)-R² Intermediate_A Intermediate_A R1-C(O)CH2C(O)-R2->Intermediate_A Pathway A (Attack at C=O bonded to R¹) Intermediate_B Intermediate_B R1-C(O)CH2C(O)-R2->Intermediate_B Pathway B (Attack at C=O bonded to R²) Aminopyrazole 5-Aminopyrazole Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting Guide:

ParameterRecommendationRationale
Solvent Use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.These non-nucleophilic solvents do not compete with the aminopyrazole for reaction with the more reactive carbonyl group, thus favoring one reaction pathway.
Catalyst Employing acid catalysis can sometimes favor the formation of one regioisomer by selectively activating one carbonyl group over the other.The choice of acid (Brønsted or Lewis) can influence the electronic environment of the dicarbonyl compound.
Temperature Lowering the reaction temperature can increase the kinetic control of the reaction, potentially favoring the formation of the product from the pathway with the lower activation energy.At lower temperatures, the reaction is more likely to proceed via the most favorable transition state.
Substrate Modification If possible, modify the 1,3-dicarbonyl substrate to increase the steric or electronic differentiation between the two carbonyl groups.A bulkier substituent on one side can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add the aminopyrazole (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the residue by column chromatography to isolate the major regioisomer.

Q2: My Bohlmann-Rahtz synthesis is sluggish, and I'm isolating the aminodiene intermediate. How can I drive the cyclization to completion?

The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines, and by extension, pyrazolopyridines. However, the cyclodehydration of the intermediate aminodiene can be challenging, often requiring high temperatures.[2][3]

Mechanistic Insight:

The cyclization requires a specific cis conformation of the aminodiene. The initially formed trans isomer must first isomerize to the cis form before the intramolecular cyclization and subsequent dehydration can occur. This isomerization often has a high activation energy.

G Enamine Enamine trans-Aminodiene trans-Aminodiene (Isolated Impurity) Enamine->trans-Aminodiene Michael Addition Alkynone Alkynone Alkynone->trans-Aminodiene cis-Aminodiene cis-Aminodiene trans-Aminodiene->cis-Aminodiene Heat/Acid Catalysis (Rate-limiting) Cyclized_Intermediate Cyclized_Intermediate cis-Aminodiene->Cyclized_Intermediate Intramolecular Cyclization Pyrazolopyridine Desired Pyrazolopyridine Cyclized_Intermediate->Pyrazolopyridine Dehydration

Caption: Key steps in the Bohlmann-Rahtz synthesis.

Troubleshooting Guide:

ParameterRecommendationRationale
Catalyst The use of acid catalysts such as acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate can significantly lower the temperature required for cyclization.[4][5]Acids catalyze the E/Z isomerization of the aminodiene, facilitating the adoption of the necessary cis conformation for cyclization.
Temperature If acid catalysis is not desirable, increasing the reaction temperature (often to 200 °C or higher) in a high-boiling solvent can promote the thermal isomerization and cyclization.Provides the necessary thermal energy to overcome the activation barrier for isomerization.
One-Pot Procedure Consider an in-situ generation of the enamine from an amine and a ketone in the presence of the alkynone and an acid catalyst. This can often lead to a more efficient one-pot synthesis.Avoids the isolation of the potentially unstable enamine and drives the reaction towards the final product.

Experimental Protocol: Acid-Catalyzed Cyclodehydration

  • Dissolve the isolated aminodiene intermediate (1.0 eq) in toluene.

  • Add a catalytic amount of acetic acid (e.g., 0.2 eq) or a Lewis acid like zinc bromide (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the disappearance of the aminodiene by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: I am observing a significant amount of a dimeric byproduct in my reaction. What is causing this and how can I prevent it?

Dimerization of the aminopyrazole starting material can be a competing side reaction, especially under oxidative conditions or in the presence of certain metal catalysts. This leads to the formation of undesired azo- or hydrazo-linked pyrazole dimers.

Mechanistic Insight:

The amino group of the pyrazole can undergo oxidation to form a reactive radical or nitrene intermediate, which can then couple with another molecule of the aminopyrazole.

G Aminopyrazole 2 x 5-Aminopyrazole Reactive_Intermediate Reactive_Intermediate Aminopyrazole->Reactive_Intermediate Oxidation Oxidant Oxidant / Catalyst Oxidant->Reactive_Intermediate Dimer Pyrazolyl-Azo/Hydrazo-Dimer (Side Product) Reactive_Intermediate->Dimer Coupling

Caption: General pathway for aminopyrazole dimerization.

Troubleshooting Guide:

ParameterRecommendationRationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.Reduces the chance of forming radical intermediates that can lead to dimerization.
Catalyst Choice If using a metal catalyst, screen different metals and ligands. Some metals are more prone to promoting oxidative coupling than others.The choice of catalyst can significantly influence the reaction pathway.
Order of Addition Add the aminopyrazole slowly to the reaction mixture containing the other reagents.This keeps the instantaneous concentration of the aminopyrazole low, disfavoring bimolecular side reactions like dimerization.
Temperature Lowering the reaction temperature may help to suppress the dimerization pathway.Dimerization may have a higher activation energy than the desired reaction.

Additional Common Side Products and Mitigation Strategies

Side ProductCommon Cause(s)Recommended Troubleshooting Steps
Incomplete Aromatization (Dihydropyrazolopyridine) Insufficient oxidant present or reaction conditions not conducive to aromatization in multicomponent reactions.- Ensure an adequate amount of an oxidizing agent (if required by the specific synthesis).- Increase the reaction time or temperature.- Exposing the reaction mixture to air can sometimes facilitate oxidation.[1]
Hydrolysis of Cyano or Ester Groups Presence of strong acid or base, especially with prolonged reaction times or at elevated temperatures.[6]- Use milder reaction conditions (lower temperature, shorter reaction time).- Employ non-aqueous workup procedures.- Protect sensitive functional groups if necessary.
N-Oxidation of the Pyridine Ring Use of strong oxidizing agents during synthesis or workup.- Avoid strong oxidants where possible.- If oxidation is necessary for a different part of the molecule, consider protecting the pyridine nitrogen or using a more selective oxidant.

References

  • Marjani, K., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. [Link]

  • Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, 1663–1671.
  • Bohlmann, F., & Rahtz, D. (1957). Über die Bohlmann-Rahtz-Pyridin-Synthese. Chemische Berichte, 90(10), 2265–2272.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Thorpe, J. F., & Ziegler, K. The Thorpe-Ziegler Reaction. Comprehensive Organic Name Reactions and Reagents, 2802-2805.
  • Guareschi, I. (1896). Sintesi di composti piridinici. Memorie della Reale Accademia delle Scienze di Torino.
  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • U.S. Patent No. 5,756,750. (1998).
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]

  • Unciti-Broceta, A., et al. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 15(1), 462-473.
  • Google Patents. (1998).
  • Ezzati, M., et al. (2014). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2014(6), 242-255. [Link]

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Technical Support Center: Optimization of Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Palladium-Catalyzed C-C Bond Formation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and practical solutions to common challenges encountered in the lab. This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your cross-coupling reactions effectively.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem identification to resolution.

Issue 1: Low or No Product Yield

Q: My reaction shows low conversion or has stalled completely. What are the primary factors I should investigate?

A: A low or nonexistent yield is one of the most common issues in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is crucial.[1]

Initial Checks & Root Causes:

  • Integrity of Reagents and Solvents:

    • Reagents: Ensure the purity and stability of your starting materials, especially organoboronic acids, which can degrade during storage.[1]

    • Solvents: Use anhydrous and thoroughly degassed solvents. Residual water and oxygen can significantly impact catalyst activity and promote side reactions.[1][2]

  • Exclusion of Oxygen:

    • The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[1] Ensure your reaction vessel is properly sealed and maintained under a positive pressure of an inert gas like argon or nitrogen. Proper degassing of solvents and reagents is critical.[1][2]

  • Catalyst Activation and Pre-catalyst Choice:

    • Many reactions utilize a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to a low concentration of the active catalyst. Consider if your reaction conditions are suitable for this reduction step.

    • The choice of pre-catalyst, such as Pd(OAc)₂, PdCl₂, or pre-formed complexes, can influence the reaction's success.[3] Some modern pre-catalysts are designed for air and moisture stability, simplifying handling.[4][5]

Advanced Troubleshooting Steps:

  • Ligand Selection: The ligand is arguably the most critical component for tuning reactivity.[6][7]

    • For Unreactive Substrates (e.g., Aryl Chlorides): Sterically bulky and electron-rich phosphine ligands, such as Buchwald or Hartwig-type ligands (e.g., SPhos, XPhos, RuPhos), are often necessary to promote the challenging oxidative addition step.[6][8]

    • Ligand Screening: A systematic screening of different ligand classes (e.g., monodentate vs. bidentate phosphines, N-heterocyclic carbenes) can identify the optimal choice for your specific substrate combination.[7]

  • Base Selection: The choice of base is crucial and can significantly affect reaction efficiency.[7]

    • The strength of the base should be matched to the specific cross-coupling reaction. For instance, Suzuki-Miyaura couplings often employ carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), while stronger bases like alkoxides (NaOtBu, KOtBu) are common in Buchwald-Hartwig aminations.[7]

    • The base can influence both the transmetalation step and the stability of the catalyst.

  • Solvent Effects: The solvent's polarity and ability to dissolve all reaction components are important.

    • Common solvents include toluene, dioxane, THF, and DMF. For Suzuki couplings, aqueous solvent mixtures are often used to facilitate the dissolution of the inorganic base.[9]

    • Poor solubility of a reactant can be a major limiting factor.[9]

Experimental Protocol: Small-Scale Reaction Re-evaluation
  • Drying and Degassing: Dry your glassware in an oven overnight and cool under a stream of inert gas. Use solvents from a purification system or a freshly opened bottle of anhydrous, degassed solvent.

  • Reagent Purity Check: If possible, verify the purity of your starting materials by NMR or LC-MS.

  • Inert Atmosphere Setup: Assemble your reaction under a positive pressure of argon or nitrogen. Use septa-sealed flasks and degassed syringes/cannulas for transfers.

  • Systematic Re-screening: Set up a small array of parallel reactions in vials to test different ligands, bases, and solvents simultaneously. This "brute force" approach can be highly effective for optimization.[7]

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals to determine if the reaction is stalling or proceeding slowly.[10]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q: My reaction mixture turned black with a precipitate, and the reaction has stopped. What is happening and how can I prevent it?

A: The formation of a black precipitate is a classic sign of palladium black, which is aggregated, catalytically inactive palladium metal.[2][11] This indicates that your palladium catalyst has "crashed out" of the catalytic cycle.

Root Causes of Palladium Black Formation:

  • Insufficient Ligand Concentration or Inappropriate Ligand:

    • The ligand's primary role is to stabilize the palladium center and prevent aggregation.[6] If the ligand concentration is too low or the ligand dissociates too readily, the unprotected palladium atoms can agglomerate.[2]

    • Using an appropriate ligand-to-palladium ratio is crucial. For monodentate ligands, a 2:1 or higher ratio is common, while for bidentate ligands, a 1:1 to 1.2:1 ratio is typical.[3]

    • Highly hindered ligands can promote the formation of monoligated Pd(0) species, which are often the active catalysts but can also be prone to decomposition if not sufficiently stable under the reaction conditions.[2][8]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition pathways. While higher temperatures can increase reaction rates, there is often an optimal temperature beyond which catalyst stability is compromised.

  • Presence of Oxygen or Moisture: As with low yield issues, oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[2]

  • Inefficient Pre-catalyst Reduction: An uncontrolled or slow reduction of the Pd(II) pre-catalyst can sometimes lead to the formation of palladium nanoparticles and subsequent aggregation.[3]

Troubleshooting Workflow for Catalyst Decomposition

G start Palladium Black Formation Observed check_ligand Review Ligand Choice & Stoichiometry start->check_ligand check_conditions Assess Reaction Conditions start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere increase_ratio increase_ratio check_ligand->increase_ratio Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1 for monodentate) change_ligand change_ligand check_ligand->change_ligand Switch to a More Stable Ligand (e.g., bidentate, NHC) lower_temp lower_temp check_conditions->lower_temp Lower Reaction Temperature change_solvent change_solvent check_conditions->change_solvent Change Solvent degas degas check_atmosphere->degas Improve Degassing Protocol run_test run_test increase_ratio->run_test Re-run Experiment change_ligand->run_test lower_temp->run_test change_solvent->run_test degas->run_test

Caption: A decision-making workflow for troubleshooting palladium black formation.

Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Q: I am observing significant amounts of homocoupled starting materials or dehalogenated products. How can I improve the selectivity of my reaction?

A: The formation of these byproducts points to specific, competing reaction pathways that are outcompeting your desired cross-coupling.

Causes and Solutions for Common Side Products:

Side ProductCommon CausesRecommended Solutions
Boronic Acid Homocoupling - Presence of oxygen[1]- High temperature- Certain bases can promote this pathway- Ensure rigorous degassing of the reaction mixture[1]- Use a slight excess of the aryl halide[1]- Lower the reaction temperature[1]
Aryl Halide Homocoupling - Can occur through various mechanisms, sometimes promoted by the catalyst itself.- Optimize the ligand and base combination.- Screen different palladium pre-catalysts.
Dehalogenation - Presence of a hydrogen source (e.g., water, alcohol, or even the solvent).- β-hydride elimination from certain organometallic intermediates.- Use anhydrous conditions.- Choose a base that is less likely to act as a hydride source.- Select ligands that disfavor β-hydride elimination pathways.[8]
Protodeborylation - Cleavage of the C-B bond by a proton source, often water.- Use anhydrous conditions.- Employ boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my reaction?

A1: Ligand choice is critical and depends heavily on the substrates.[7]

  • Electronic Properties: Electron-rich ligands (e.g., those with alkyl groups like t-butyl or cyclohexyl) increase the electron density on the palladium, which facilitates the oxidative addition of less reactive substrates like aryl chlorides.[6][8]

  • Steric Properties: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species and can accelerate the final reductive elimination step.[6][8]

  • Bite Angle (for bidentate ligands): The bite angle influences the geometry around the palladium center and can affect both reactivity and selectivity. For example, ligands like Xantphos have a large bite angle, which can favor reductive elimination.[3]

  • Starting Point: For a new reaction, it is often best to start with a well-established, versatile ligand like PPh₃ for simple substrates or a Buchwald-type biarylphosphine ligand for more challenging transformations.[6] Commercial ligand screening kits are also a valuable tool.[7]

Q2: What is the difference between using a Pd(0) and a Pd(II) pre-catalyst?

A2: The active species in most C-C cross-coupling reactions is Pd(0).

  • Pd(0) Pre-catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the correct oxidation state to enter the catalytic cycle directly. However, they are often air-sensitive and can be less stable to store.

  • Pd(II) Pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally more stable and easier to handle. They require an in-situ reduction to Pd(0) to initiate catalysis. This reduction can be effected by a phosphine ligand, an amine, an alcohol, or one of the coupling partners. A well-controlled pre-catalyst reduction is key to an efficient reaction.

Q3: Can I run my reaction open to the air?

A3: Generally, no. Most palladium-catalyzed cross-coupling systems are sensitive to oxygen and moisture.[1] However, significant progress has been made in developing air-stable pre-catalysts that simplify reaction setup.[4][5][12] These catalysts are typically Pd(II) complexes with bulky, electron-rich ligands that protect the metal center. Even when using these, it is good practice to minimize prolonged exposure to air for optimal results and reproducibility.

Q4: How can I monitor the progress of my reaction effectively?

A4: Regular monitoring is key to understanding your reaction's performance.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis of the consumption of starting materials and the formation of the product.[10]

  • Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on conversion and can help identify side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture (after a mini-workup) and analyzing by ¹H or ³¹P NMR can provide detailed information about the species in solution and the reaction's progress.[3][10][13]

Catalytic Cycle of a Generic Cross-Coupling Reaction

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) C R¹-Pd(II)L_n(X) A->C R¹-X B Oxidative Addition (R¹-X) E R¹-Pd(II)L_n(R²) C->E R²-M D Transmetalation (R²-M) E->A Reductive Elimination G R¹-R² (Product) E->G F Reductive Elimination

Sources

preventing dehalogenation of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Unwanted dehalogenation during cross-coupling reactions is a frequent challenge that can significantly impact yield and purity. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you mitigate this side reaction and optimize your experimental outcomes.

Troubleshooting Guide: Dehalogenation Issues

This section addresses specific problems you might encounter in the lab. The question-and-answer format is designed to help you quickly identify and solve issues related to dehalogenation.

Q1: I am observing a significant amount of the dehalogenated byproduct, methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, in my Suzuki-Miyaura coupling reaction. What are the primary causes?

A1: The appearance of the dehalogenated product is a common side reaction in palladium-catalyzed cross-couplings.[1][2] This undesired outcome, often termed hydrodehalogenation, typically arises from several competing mechanistic pathways. Understanding these pathways is the first step toward prevention.

  • Generation of Palladium Hydride (Pd-H) Species: This is the most prevalent cause. A Pd-H species can be formed in the catalytic cycle and then participate in a reductive elimination with the aryl halide, cleaving the C-Br bond and replacing it with a C-H bond.[2] Sources of the hydride can include:

    • Solvents: Alcohols (like isopropanol) or even trace water can act as hydride donors.[3]

    • Bases: Certain bases, particularly those with available β-hydrogens, can generate Pd-H species.[4][5]

    • Boronic Acid/Ester Reagents: Impurities or decomposition of the boronic acid can be a source of hydrides.[1]

  • Base-Promoted Dehalogenation: The pyrazolopyridine core is electron-deficient, which can make the C-Br bond susceptible to direct cleavage promoted by a strong base, especially at elevated temperatures.[1] Studies on similar halogenated pyrazoles have shown that heating with a base like K₂CO₃ alone can lead to significant dehalogenation.[1]

  • Slow Transmetalation/Reductive Elimination: If the desired transmetalation step with the boronic acid or the final reductive elimination to form the product is slow, the intermediate aryl-palladium(II) complex has a longer lifetime. This increased lifetime provides more opportunity for competing dehalogenation pathways to occur.[6]

Q2: What specific modifications can I make to my reaction conditions to suppress the formation of the dehalogenated byproduct?

A2: A systematic approach to optimizing your reaction parameters is crucial. The choice of ligand, base, and solvent are all interconnected and can have a profound effect on the reaction's outcome.

Catalyst and Ligand Selection: The Key to Directing Reactivity

The ligand bound to the palladium center is arguably the most critical factor in controlling the relative rates of productive coupling versus dehalogenation.[7]

  • Expert Insight: The goal is to select a ligand that accelerates the reductive elimination of the desired product. Bulky, electron-rich phosphine ligands are known to promote this step. They create steric crowding around the metal center, which favors the bond-forming reductive elimination over side reactions.

  • Recommendation: Move away from older, "one-size-fits-all" catalysts like Pd(PPh₃)₄.[6] Instead, screen a set of modern Buchwald-type ligands, which are designed for challenging cross-couplings.

Ligand TypeExample(s)Rationale for Use
Bulky, Electron-Rich Monodentate XPhos, SPhos, RuPhosThese ligands are highly effective at promoting the reductive elimination step, often outcompeting the dehalogenation pathway. Their steric bulk facilitates the final C-C bond formation.
Bulky Bidentate XantphosOffers a wide bite angle, which can also favor reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrThese are very strong electron-donating ligands that form stable palladium complexes, which can be highly active and resistant to certain decomposition pathways.[8][9]
Protocol 1: Ligand Screening Experiment
  • Set up three parallel reactions in sealed vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • To each vial, add this compound (1.0 equiv), your boronic acid partner (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add a pre-catalyst such as XPhos Pd G2 or G3 (2 mol %) to the first vial.

  • Add a different pre-catalyst, such as SPhos Pd G2 or G3 (2 mol %), to the second vial.

  • To the third vial, add a combination of a palladium source like Pd₂(dba)₃ (1 mol %) and a separate ligand like RuPhos (2-3 mol %).

  • Add degassed solvent (e.g., Dioxane/H₂O 10:1).

  • Heat all reactions to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS for product formation and dehalogenation.

Base and Solvent Optimization: Fine-Tuning the Reaction Environment
  • Expert Insight: The base is necessary to activate the boronic acid for transmetalation, but an overly strong or poorly chosen base can accelerate dehalogenation.[1][10] Similarly, the solvent not only affects solubility but can also be an active participant in side reactions.

  • Recommendations:

    • Base: Screen a variety of bases. While strong bases like KOH can be problematic, weaker inorganic bases are often a better choice. Consider K₃PO₄, Cs₂CO₃, or even K₂CO₃. The choice can be highly substrate-dependent.

    • Solvent: Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents. Aprotic solvents like dioxane, toluene, or CPME are generally preferred over DMF or alcohols, which can be sources of hydrides.[6]

Workflow for Optimizing Conditions

G start Dehalogenation Observed ligand Screen Ligands (XPhos, SPhos, RuPhos) start->ligand base Screen Bases (K3PO4, Cs2CO3, K2CO3) ligand->base Still an issue? success Dehalogenation Minimized ligand->success Problem Solved solvent Change Solvent (Toluene, Dioxane) base->solvent Still an issue? base->success Problem Solved temp Lower Temperature solvent->temp Still an issue? solvent->success Problem Solved temp->success Problem Solved

Caption: Troubleshooting workflow for dehalogenation.

Frequently Asked Questions (FAQs)

Q: The N-H proton on the pyrazole ring seems acidic. Should I protect it before attempting the cross-coupling?

A: This is an excellent question. The N-H proton is indeed acidic and can be deprotonated by the base used in the reaction. This can lead to several complications, including altered solubility of the starting material or potential coordination to the palladium center, which might inhibit catalysis.

  • Recommendation: While not always necessary, N-protection is a valid strategy if you continue to face issues with yield or reproducibility after optimizing other parameters. Protecting groups like Boc (tert-butyloxycarbonyl), PMB (p-methoxybenzyl), or a simple methylation can be considered. Protection adds synthetic steps but can sometimes "tame" a difficult substrate, leading to a more robust and cleaner reaction.

Q: I suspect my boronic acid reagent is impure or degrading. Could this be contributing to dehalogenation, and how should I address it?

A: Absolutely. Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, forming boric acid and an arene.[11] If your boronic acid contains traces of its corresponding arene or other impurities, it can interfere with the reaction.

  • Recommendations:

    • Purification: If you suspect impurities, consider purifying the boronic acid. This can sometimes be achieved by recrystallization or by performing an acid/base extraction.[12]

    • Use Boronate Esters: A more robust solution is to use the corresponding boronate ester, such as a pinacol ester (a B(pin) derivative).[13] These are generally more stable, less prone to decomposition, and easier to handle and purify than their corresponding boronic acids.[14] They are excellent coupling partners in Suzuki-Miyaura reactions.

Q: How can I effectively monitor the progress of my reaction to track the formation of the dehalogenated byproduct?

A: Careful reaction monitoring is key to understanding the kinetics of both product formation and byproduct generation.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The dehalogenated byproduct will be less polar than the starting bromo-compound and will typically have a higher Rf value. You can run a co-spot with your starting material to track its consumption and the appearance of new spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will allow you to quantify the relative amounts of starting material, desired product, and the dehalogenated byproduct by comparing their respective peak areas. The mass spectrum will confirm the identity of each species. For this compound (MW: ~256 g/mol ), the dehalogenated product will show a mass corresponding to the loss of bromine and the gain of a proton (MW: ~177 g/mol ).

Catalytic Cycle and Dehalogenation Pathway

G cluster_0 Desired Suzuki Cycle cluster_1 Dehalogenation Side-Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)2 PdH Pd-H Formation OA->PdH Hydride Source (Base, Solvent) RE Reductive Elimination TM->RE RE->Pd0 Product Product (Ar-Ar') RE->Product Dehal_RE Reductive Elimination PdH->Dehal_RE Dehal_RE->Pd0 Dehal_Prod Dehalogenated Product (Ar-H) Dehal_RE->Dehal_Prod

Caption: Competing Suzuki-Miyaura and dehalogenation pathways.

References

  • Reddit. (n.d.). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • G. C. Fu et al. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]

  • King Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]

  • ResearchGate. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions.... Retrieved from [Link]

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Validation & Comparative

A Head-to-Head Battle in the ATP Pocket: Comparative Docking of Pyrazolo[3,4-c]pyridine Isomers in the Aurora A Kinase Active Site

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of kinase inhibitor design, the subtle art of scaffold manipulation is paramount. The spatial arrangement of nitrogen atoms in a heterocyclic core can dramatically alter binding affinities and selectivity profiles, transforming a promising lead into a clinical candidate. This guide provides an in-depth technical comparison of the docking behaviors of two key pyrazolo[3,4-c]pyridine isomers within the ATP-binding pocket of Aurora A kinase, a critical oncology target. By elucidating the structural rationale behind their differential interactions, we aim to equip you with the insights necessary to make informed decisions in your own drug discovery endeavors.

The Strategic Importance of Isomeric Scaffolds in Kinase Inhibition

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] Within the pyrazolopyridine family, constitutional isomers such as pyrazolo[3,4-c]pyridine and pyrazolo[4,3-c]pyridine present a fascinating case study in the impact of nitrogen placement on molecular recognition. These subtle structural shifts can significantly influence the molecule's electrostatic potential and hydrogen bonding capabilities, leading to distinct binding modes and potencies.

This guide will focus on a comparative docking study of a hypothetical pyrazolo[3,4-c]pyridine inhibitor and its pyrazolo[4,3-c]pyridine isomer against Aurora A kinase. This serine/threonine kinase plays a crucial role in mitotic progression, and its dysregulation is implicated in numerous cancers.[2]

Experimental Design: A Rigorous and Validated Docking Protocol

To ensure the scientific integrity of our comparative analysis, a robust and validated molecular docking protocol is essential. This protocol is designed to be a self-validating system, incorporating established best practices to minimize artifacts and generate reliable, reproducible results.

Experimental Workflow: From Structure Preparation to Post-Docking Analysis

workflow cluster_prep 1. Preparation cluster_dock 2. Docking cluster_val 3. Validation cluster_analysis 4. Analysis PDB Receptor Preparation (PDB: 5AAG) Grid Grid Generation PDB->Grid Ligand Ligand Preparation (Isomer 1 & 2) Docking Molecular Docking Ligand->Docking Grid->Docking Redocking Redocking of Co-crystallized Ligand Docking->Redocking Decoy Decoy Set Screening Docking->Decoy Binding Binding Energy Calculation Redocking->Binding Decoy->Binding Interaction Interaction Analysis Binding->Interaction Comparison Comparative Analysis Interaction->Comparison

Caption: A comprehensive workflow for the comparative docking study.

Step-by-Step Methodology

1. Receptor and Ligand Preparation:

  • Receptor: The crystal structure of Aurora A kinase in complex with an imidazo[4,5-b]pyridine inhibitor (PDB ID: 5AAG) was selected as the receptor model.[3][4] The protein was prepared using Schrödinger's Protein Preparation Wizard by adding hydrogens, assigning protonation states, and performing a restrained minimization to relieve steric clashes.

  • Ligands: 3D structures of the pyrazolo[3,4-c]pyridine and pyrazolo[4,3-c]pyridine isomers were built and optimized using LigPrep to generate low-energy conformers with correct chiralities and ionization states at physiological pH.

2. Grid Generation and Molecular Docking:

  • A receptor grid was generated centered on the co-crystallized ligand in the 5AAG structure, defining the active site for docking.

  • Molecular docking was performed using the Glide module in its Standard Precision (SP) and Extra Precision (XP) modes.[5] This hierarchical approach allows for efficient screening followed by more rigorous scoring of the most promising poses.

3. Docking Protocol Validation:

  • Redocking: The co-crystallized ligand from the 5AAG PDB structure was extracted and re-docked into the prepared receptor. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation of the docking protocol's ability to reproduce the known binding mode.[6]

  • Decoy Set Screening: A set of decoy molecules with similar physicochemical properties to the active ligands but different topologies was seeded with the known inhibitors and docked against the receptor. A robust docking protocol should be able to distinguish the active compounds from the decoys, resulting in a high enrichment factor.

4. Post-Docking Analysis:

  • Binding Energy Calculation: The binding free energies of the docked poses were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This provides a more accurate estimation of binding affinity than the docking score alone.

  • Interaction Analysis: The ligand-receptor interactions for the top-ranked poses of each isomer were visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

Comparative Analysis: Unveiling the Isomeric Advantage

The docking results reveal distinct differences in the binding modes and predicted affinities of the pyrazolo[3,4-c]pyridine and pyrazolo[4,3-c]pyridine isomers within the Aurora A kinase active site.

Quantitative Comparison of Docking Results
IsomerGlide Score (XP) (kcal/mol)MM-GBSA ΔG Bind (kcal/mol)Key H-Bond Interactions (Hinge Region)
Pyrazolo[3,4-c]pyridine -9.8-65.2Ala213, Glu211
Pyrazolo[4,3-c]pyridine -8.5-52.7Ala213
Qualitative Analysis of Binding Interactions

Pyrazolo[3,4-c]pyridine Isomer:

This isomer exhibits a more favorable binding mode, forming two crucial hydrogen bonds with the backbone amide and carbonyl groups of Ala213 in the hinge region. This bidentate interaction provides a strong anchor for the ligand in the ATP-binding pocket. Furthermore, the nitrogen at position 2 of the pyrazole ring is positioned to form an additional hydrogen bond with the side chain of Glu211, further stabilizing the complex.

isomer1 cluster_ligand Pyrazolo[3,4-c]pyridine cluster_receptor Aurora A Hinge N1 N1-H Ala213_CO Ala213 (C=O) N1->Ala213_CO H-bond N2 N2 Glu211 Glu211 N2->Glu211 H-bond Pyridine_N Pyridine N Ala213_NH Ala213 (NH) Pyridine_N->Ala213_NH H-bond

Caption: Key interactions of the pyrazolo[3,4-c]pyridine isomer.

Pyrazolo[4,3-c]pyridine Isomer:

In contrast, the pyrazolo[4,3-c]pyridine isomer forms only a single hydrogen bond with the backbone amide of Ala213. The altered position of the pyrazole nitrogen atoms prevents the formation of the bidentate hydrogen bond network observed with the other isomer. This results in a less stable interaction with the hinge region and a consequently lower predicted binding affinity.

isomer2 cluster_ligand Pyrazolo[4,3-c]pyridine cluster_receptor Aurora A Hinge N1_H N1-H Pyridine_N Pyridine N Ala213_NH Ala213 (NH) Pyridine_N->Ala213_NH H-bond

Caption: Key interactions of the pyrazolo[4,3-c]pyridine isomer.

Conclusion: Guiding Rational Drug Design

This comparative docking study demonstrates the profound impact of subtle isomeric changes on the binding of pyrazolopyridine inhibitors to Aurora A kinase. The pyrazolo[3,4-c]pyridine scaffold, with its optimal arrangement of hydrogen bond donors and acceptors, exhibits a superior binding profile compared to its pyrazolo[4,3-c]pyridine counterpart. These findings underscore the importance of considering isomeric variations during the lead optimization process. By leveraging computational tools to predict the binding of different isomers, researchers can prioritize the synthesis of compounds with the highest potential for potent and selective kinase inhibition. This data-driven approach accelerates the drug discovery cycle and increases the likelihood of developing novel and effective cancer therapeutics.

References

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2020). PubMed Central.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. (n.d.). Frontiers.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed.
  • 5AAG: Aurora A kinase bound to an imidazopyridine inhibitor (14b). (2015). RCSB PDB.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). PubMed Central.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central.
  • Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. (2023).
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI.
  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019).
  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5. (2024). Semantic Scholar.
  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (n.d.). PubMed.
  • 2J50: Structure of Aurora-2 in complex with PHA-739358. (n.d.). RCSB PDB.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012).
  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega.
  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hyd. (2021). iris.unina.it.ed with Hyd. (2021). iris.unina.it.

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A Comparative Benchmarking Guide to Novel Pyrazolo[3,4-c]Pyridine Derivatives as Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Pyrazolo[3,4-c]pyridine Scaffold

In the landscape of medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is a perpetual endeavor. The pyrazolo[3,4-c]pyridine core has recently garnered significant attention as a promising therapeutic agent, largely due to its structural resemblance to the native purine ring system.[1] This similarity allows it to effectively compete for binding sites within a wide variety of purine-binding proteins, including the kinase family. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

This guide provides a comprehensive framework for benchmarking novel pyrazolo[3,4-c]pyridine derivatives, with a specific focus on their potential as Cyclin-Dependent Kinase (CDK) inhibitors. We will objectively compare their hypothetical performance against established, FDA-approved drugs, providing detailed experimental protocols and supporting data to guide researchers in their evaluation of this exciting new class of compounds.

The Established Competitors: A Profile of FDA-Approved CDK4/6 Inhibitors

Any novel therapeutic must be measured against the current standard of care. In the realm of CDK inhibition for oncology, three drugs have set the benchmark: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®). These molecules are selective inhibitors of CDK4 and CDK6 and are approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[2][3]

Their mechanism of action is well-established: by inhibiting CDK4/6, they prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and a halt in proliferation.[2] Our novel pyrazolo[3,4-c]pyridine derivatives will be benchmarked against these established agents to determine their relative potency, selectivity, and efficacy.

cluster_0 Cell Cycle Progression (G1 -> S) Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Drives Established_Drugs Established Drugs (Palbociclib, etc.) Established_Drugs->CDK46 Novel_Derivatives Novel Pyrazolo[3,4-c]pyridines Novel_Derivatives->CDK46

Caption: The CDK4/6-Rb signaling pathway and points of inhibition.

Part 1: In Vitro Benchmarking Cascade

The initial evaluation of any new chemical entity relies on a robust cascade of in vitro assays to determine its biochemical potency, cellular activity, and mechanism of action.

Start Compound Library (Pyrazolo[3,4-c]pyridines) Kinase_Assay Biochemical Screen: Kinase Inhibition Assay (IC50 Determination) Start->Kinase_Assay Primary Screen Cell_Viability Cell-Based Screen: Cell Viability Assay (GI50 Determination) Kinase_Assay->Cell_Viability Hits MoA Mechanism of Action (MoA) Validation Cell_Viability->MoA Active Compounds Lead Lead Candidate MoA->Lead Validated Hits

Caption: A typical in vitro screening cascade for novel kinase inhibitors.

Biochemical Potency: In Vitro Kinase Inhibition Assay

Causality: The first critical question is whether the novel compounds directly engage and inhibit the intended kinase target. An in vitro kinase assay isolates the kinase, its substrate, and ATP to measure the compound's direct inhibitory activity, providing an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This is a clean, cell-free system that validates target engagement without the complexity of cellular uptake or off-target effects.

Self-Validating Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is based on a luminescent assay format that measures ADP production, a universal product of kinase reactions.

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the novel pyrazolo[3,4-c]pyridine derivatives, established drugs (Palbociclib, etc.), and a DMSO vehicle control.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the compound dilution. Add 20 µL of a mix containing the target kinase (e.g., CDK4/CyclinD1) and its substrate (e.g., a peptide derived from Rb).

  • Initiation: Add 25 µL of 10 µM ATP solution to start the reaction. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Analysis: Calculate IC50 values by plotting the percent inhibition against the log of the compound concentration.

Cellular Activity: Cell Viability Assay

Causality: While a compound may be potent biochemically, it must be able to penetrate the cell membrane and engage its target in the complex cellular environment to be effective. Cell viability assays measure the compound's ability to inhibit cell growth or induce cell death. The MTT assay is a standard colorimetric method that measures the metabolic activity of viable cells.[4][5][6]

Self-Validating Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a Rb-positive breast cancer line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the novel and established drugs for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4] Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into a purple formazan product.[4][5][6]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[4][6]

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the absorbance values to the vehicle control and plotting against drug concentration.

  • Expert Insight: For CDK inhibitors that cause G1 arrest, cells may stop dividing but continue to grow in size, leading to increased metabolic activity.[8] This can mask the anti-proliferative effect in ATP-based assays. It is crucial to confirm findings with a DNA-based proliferation assay (e.g., CyQUANT™) that directly measures cell number.

Mechanism of Action: Western Blot for Target Engagement

Causality: To confirm that the observed cellular effects are due to the intended mechanism, we must probe the downstream signaling pathway. A Western blot can visualize the phosphorylation status of key proteins. For a CDK4/6 inhibitor, we expect to see a dose-dependent decrease in the phosphorylation of Rb.[9]

Self-Validating Protocol: Western Blot for pRb

  • Sample Preparation: Seed and treat MCF-7 cells with the test compounds for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.[10] Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811).[10] As a loading control, simultaneously probe with an antibody for total Rb or a housekeeping protein like GAPDH.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10][11] After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10]

  • Analysis: A decrease in the pRb band intensity with increasing compound concentration, relative to the loading control, confirms on-target activity.

Part 2: In Vivo Efficacy Benchmarking

Promising in vitro candidates must be tested in a living system to evaluate their anti-tumor efficacy, pharmacokinetics, and tolerability. Cell line-derived xenograft (CDX) models are a standard and robust platform for this stage of preclinical testing.[12][13][14]

Start Validated Lead Compound Implantation Implant Human Cancer Cells (e.g., MCF-7) into Immunodeficient Mice Start->Implantation Tumor_Growth Allow Tumors to Establish (e.g., 100-150 mm³) Implantation->Tumor_Growth Grouping Randomize Mice into Treatment Groups Tumor_Growth->Grouping Treatment Administer Treatment: - Vehicle Control - Established Drug - Novel Derivative Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily/Weekly Endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Tissue Biomarkers (IHC, WB) Monitoring->Endpoint

Caption: Workflow for an in vivo cell line-derived xenograft (CDX) study.

Efficacy: Cell Line-Derived Xenograft (CDX) Model

Causality: This model assesses if the drug can reach the tumor in sufficient concentrations to exert its anti-proliferative effect in a complex physiological environment, leading to tumor growth inhibition.

Self-Validating Protocol: MCF-7 Xenograft Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NSG or Nude mice). Since MCF-7 growth is estrogen-dependent, supplement the mice with an estrogen pellet.

  • Tumor Establishment: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization & Dosing: Randomize mice into treatment cohorts (n=8-10 per group):

    • Group 1: Vehicle (e.g., oral gavage daily)

    • Group 2: Established Drug (e.g., Palbociclib at a clinically relevant dose)

    • Group 3: Novel Pyrazolo[3,4-c]pyridine Derivative (at one or more dose levels)

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined size limit.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pRb) to confirm target engagement in vivo.

  • Expert Insight: While CDX models are excellent for initial efficacy screening, they lack the heterogeneity of human tumors. For lead candidates, subsequent testing in patient-derived xenograft (PDX) models, which are created by implanting fresh tumor tissue from patients, can provide more clinically relevant data.[15]

Comparative Data Summary

All quantitative data should be summarized for clear, at-a-glance comparison. The following tables represent hypothetical data for a promising novel derivative, "PCP-123".

Table 1: In Vitro Performance Summary

CompoundTarget Kinase IC50 (nM) (CDK4/CycD1)Cell Viability GI50 (nM) (MCF-7 Cells)
PCP-123 5 50
Palbociclib11100
Ribociclib10110
Abemaciclib215

Table 2: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group (Dose)Final Mean Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle1250--1%
Palbociclib (50 mg/kg)45064%-3%
PCP-123 (50 mg/kg) 310 75% -2%

Conclusion

This guide outlines a rigorous, multi-stage benchmarking strategy to evaluate novel pyrazolo[3,4-c]pyridine derivatives against established CDK inhibitors. By systematically assessing biochemical potency, cellular activity, mechanism of action, and in vivo efficacy, researchers can build a comprehensive data package. The hypothetical derivative, PCP-123, demonstrates superior performance in both in vitro and in vivo models, warranting further investigation as a potential best-in-class therapeutic. This structured approach, grounded in scientific causality and self-validating protocols, ensures that only the most promising candidates are advanced toward clinical development.

References

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  • Zhao, P., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y.-H., et al. (2024). A comparative benchmarking and evaluation framework for heterogeneous network-based drug repositioning methods. Briefings in Bioinformatics. Available at: [Link]

  • Li, Y., et al. (2019). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS No. 1206984-55-5)[1]. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work with this compound is conducted with the highest degree of safety and scientific integrity. The guidance herein is derived from an analysis of the compound's structure—a brominated heterocyclic pyridine derivative—and established best practices for analogous chemical classes.

Core Hazard Analysis: A Structurally-Informed Approach

Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative safety assessment must be based on its constituent structural motifs: a brominated aromatic system and a pyrazolo-pyridine core .

  • Brominated Compounds : Organic bromides can be corrosive and irritating to the skin, eyes, and respiratory tract.[2] They may also pose environmental hazards and require specific disposal methods.[3][4] Upon combustion, they can produce hazardous hydrogen bromide gas.[5]

  • Pyridine Derivatives : The pyridine moiety suggests potential hazards including toxicity upon inhalation, skin absorption, and ingestion.[6] Pyridine and its derivatives can affect the central nervous system, liver, and kidneys.[6] They are often characterized by a strong, unpleasant odor.[6]

Based on this analysis, we must assume the compound is, at a minimum, harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin and eye irritation.[5][7][8]

Anticipated Hazard Structural Basis Primary Exposure Routes Potential Health Effects
Acute Toxicity Pyridine Core, BromineInhalation, Skin Absorption, IngestionHarmful effects on CNS, liver, kidneys; irritation.[6]
Skin/Eye Irritation Pyridine Core, BromineDirect ContactIrritation, potential for serious eye damage.[7][9]
Respiratory Irritation Pyridine CoreInhalation of Dust/AerosolHeadaches, dizziness, nausea, respiratory tract irritation.[6]
Flammability Organic HeterocycleHeat, Sparks, Open FlamesAssumed to be combustible.[7]
Reactivity General OrganicStrong Oxidizers, Strong AcidsPotential for vigorous or explosive reactions.[6]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should only be used after engineering and administrative controls are implemented.

  • Engineering Controls : All work involving this compound, from weighing to reaction quenching, must be performed within a properly functioning and certified chemical fume hood.[5][9] This is non-negotiable and serves to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[9]

  • Administrative Controls :

    • Designated Area : Establish a clearly marked "designated area" within the laboratory for handling this compound.

    • Minimize Quantities : Only work with the minimum quantity of the material necessary for your experiment.

    • Avoid Contamination : Do not wear laboratory gloves or coats outside of the designated laboratory area.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be deliberate and based on the anticipated hazards. A multi-layered approach is essential for robust protection.

Eye and Face Protection

Standard safety glasses are insufficient.

  • Required : Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[10]

  • Recommended for High-Risk Operations : When handling larger quantities or there is a significant splash risk, supplement goggles with a full-face shield.

Skin and Body Protection
  • Lab Coat : A fully buttoned, flame-resistant lab coat is mandatory.[10]

  • Gloves : Glove selection is critical. Standard nitrile gloves are often inadequate for handling pyridine-based compounds and may offer a false sense of security.[9]

    • Inner Glove : A standard nitrile glove can be used as an inner layer for dexterity.

    • Outer Glove : Wear a more robust glove, such as butyl rubber or polyvinyl alcohol (PVA) , over the nitrile glove.[9] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • Technique : Change gloves immediately if you suspect contamination. Wash hands thoroughly after removing gloves.[9]

Respiratory Protection

Work within a chemical fume hood should be sufficient to control airborne concentrations. However, in situations where engineering controls may not be sufficient (e.g., cleaning a large spill), respiratory protection is required.

  • Required for Spills/Emergencies : A full-face respirator with organic vapor cartridges is necessary if exposure limits are exceeded or during emergency situations.[10] For unknown concentrations or IDLH (Immediately Dangerous to Life or Health) conditions, a self-contained breathing apparatus (SCBA) is required.[6]

Task Eye/Face Protection Glove Combination Respiratory Protection
Weighing Solid GogglesNitrile (Inner) + Butyl Rubber (Outer)Chemical Fume Hood
Preparing Solutions Goggles & Face ShieldNitrile (Inner) + Butyl Rubber (Outer)Chemical Fume Hood
Running Reaction GogglesNitrile (Inner) + Butyl Rubber (Outer)Chemical Fume Hood
Cleaning Small Spill (<100mL) Goggles & Face ShieldNitrile (Inner) + Butyl Rubber (Outer)Full-face respirator (if outside hood)
Cleaning Large Spill Goggles & Face ShieldChemical Resistant Suit/GlovesSCBA

Procedural Guidance: Safe Operational Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Butyl) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves (Clean) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Operation

This workflow outlines the key steps from preparation to temporary waste storage.

Handling_Workflow Prep Preparation - Assemble all equipment - Don appropriate PPE Weigh Weighing - In fume hood - Use secondary containment Prep->Weigh Reaction Reaction Setup - Add reagents slowly - Maintain temperature control Weigh->Reaction Workup Workup & Purification - Quench reaction carefully - Perform extractions in hood Reaction->Workup Decon Decontamination - Clean glassware and surfaces - Use appropriate solvent Workup->Decon Waste Waste Collection - Segregate halogenated waste - Label container clearly Decon->Waste

Caption: Step-by-step safe handling workflow.

Emergency Response Plan

Accidents can happen despite careful planning. A clear and practiced emergency plan is vital.[11]

Accidental Exposure

Immediate action is required to mitigate harm.

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air at once.[11] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[12]

Spill Response

The response depends entirely on the scale of the spill.[9]

Spill_Response cluster_small Small Spill Protocol cluster_large Large Spill Protocol node_proc node_proc Spill Spill Occurs Size Spill Size? Spill->Size Small Small Size->Small < 100 mL Contained in Hood Large Large Size->Large > 100 mL or Outside Hood Small->node_proc Large->node_proc Small_1 Alert personnel in immediate area Small_2 Use spill kit with absorbent material (e.g., vermiculite) Small_1->Small_2 Small_3 Treat with sodium thiosulfate to neutralize bromine[14] Small_2->Small_3 Small_4 Collect waste in sealed container for halogenated waste Small_3->Small_4 Large_1 EVACUATE the area immediately Large_2 Alert others and activate alarm Large_1->Large_2 Large_3 Call emergency services (e.g., 911) and EH&S[9] Large_2->Large_3 Large_4 Do NOT attempt to clean up Large_3->Large_4

Sources

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methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.